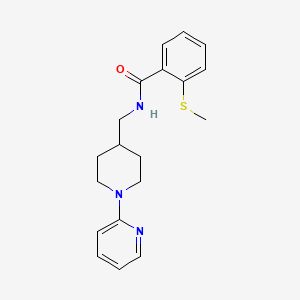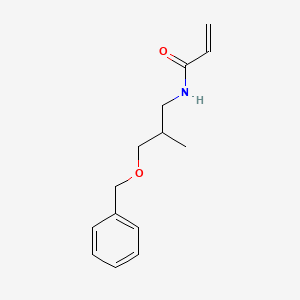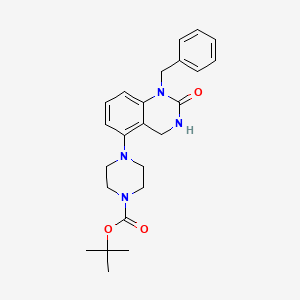![molecular formula C9H12BrNO4S2 B2459069 N-[(5-bromothien-2-yl)sulfonyl]valine CAS No. 813530-45-9](/img/structure/B2459069.png)
N-[(5-bromothien-2-yl)sulfonyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothien-2-yl)sulfonyl]valine: is a chemical compound known for its unique properties and versatility. It has diverse applications in scientific research, ranging from medicinal chemistry to material science. This compound contains an L-valine residue and a 5-bromothien-2-yl sulfonyl moiety, making it a valuable candidate for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromothien-2-yl)sulfonyl]valine involves the incorporation of an L-valine residue and a 5-bromothien-2-yl sulfonyl group. The synthetic route typically includes the following steps:
Formation of the 5-bromothien-2-yl sulfonyl chloride: This is achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.
Coupling with L-valine: The 5-bromothien-2-yl sulfonyl chloride is then reacted with L-valine in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to verify the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-[(5-bromothien-2-yl)sulfonyl]valine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromothien-2-yl moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-[(5-aminothien-2-yl)sulfonyl]valine derivatives.
Scientific Research Applications
N-[(5-bromothien-2-yl)sulfonyl]valine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel antimicrobial agents.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound is used in the synthesis of other complex molecules, serving as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-bromothien-2-yl)sulfonyl]valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to its antimicrobial effects. The bromine atom in the 5-bromothien-2-yl moiety can participate in halogen bonding, further enhancing its biological activity .
Comparison with Similar Compounds
N-[(5-bromo-2-thienyl)sulfonyl]-D-valine: This compound has a similar structure but with a D-valine residue instead of L-valine.
N-[(4-bromophenyl)sulfonyl]valine: This compound contains a 4-bromophenyl group instead of a 5-bromothien-2-yl group.
Uniqueness: N-[(5-bromothien-2-yl)sulfonyl]valine is unique due to the presence of the 5-bromothien-2-yl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of novel antimicrobial agents .
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S2/c1-5(2)8(9(12)13)11-17(14,15)7-4-3-6(10)16-7/h3-5,8,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFCADKEDMZWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/new.no-structure.jpg)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2458990.png)
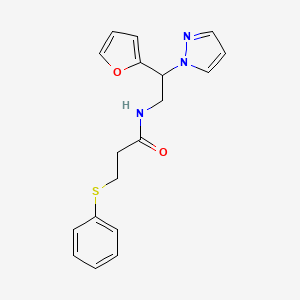
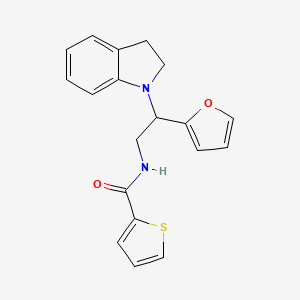
![Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride](/img/structure/B2458994.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2458997.png)
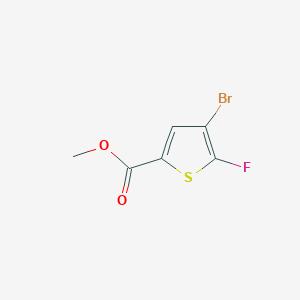
![2-[10-Methoxy-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2458999.png)
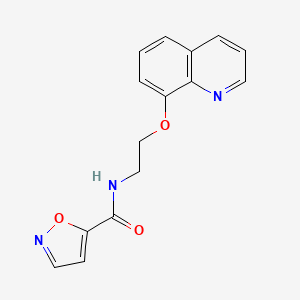
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2459001.png)
![3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2459002.png)
